molecular formula C20H25N3O B2613396 N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 329080-43-5

N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2613396
CAS No.: 329080-43-5
M. Wt: 323.44
InChI Key: VMRPGXMHYROYIL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide ( 329080-43-5) is a high-purity synthetic organic compound supplied for early-stage pharmacological discovery and neuroscience research. With a molecular formula of C20H25N3O and a molecular weight of 323.44 g/mol, this phenylacetamide derivative is of significant interest in the search for new therapeutic agents . This compound belongs to a class of molecules that have been synthesized and evaluated for their potent anticonvulsant activity in animal models of epilepsy . Research indicates that structural analogs of this compound demonstrate efficacy in standard maximal electroshock (MES) tests, a model for human tonic-clonic seizures, and in the 6-Hz psychomotor seizure model, which is an experimental model for therapy-resistant partial epilepsy . The mechanism of action for related phenylacetamide derivatives has been studied as part of structure-activity relationship (SAR) investigations, with some molecules identified as moderate binders to neuronal voltage-sensitive sodium channels (site 2), suggesting a potential molecular target for this chemical class . Furthermore, piperazine-based compounds, which share this compound's core structural motif, are actively investigated as potential neuroprotective agents and positive modulators of neuronal ion channels, highlighting the broader research value of this chemical scaffold . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers handle this material under appropriate laboratory safety protocols.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-12-17(2)14-18(13-16)21-20(24)15-22-8-10-23(11-9-22)19-6-4-3-5-7-19/h3-7,12-14H,8-11,15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRPGXMHYROYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328793
Record name N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665963
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329080-43-5
Record name N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the reaction of 3,5-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 4-phenylpiperazine to yield the final product. The reaction conditions usually include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to reflux conditions
  • Catalysts: Base catalysts like triethylamine

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles like amines or thiols under mild conditions

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted acetamides

Scientific Research Applications

Medicinal Chemistry Applications

N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural similarity to other piperazine derivatives suggests a role in modulating neurotransmitter systems.

Anticonvulsant Activity

A significant body of research has focused on the anticonvulsant properties of this compound. Studies have demonstrated its efficacy in animal models of epilepsy, suggesting it may serve as a novel antiepileptic drug candidate. The mechanism of action is believed to involve modulation of gamma-aminobutyric acid (GABA) receptors, which are critical for inhibitory neurotransmission in the brain .

Anticancer Properties

Recent investigations have also explored the anticancer potential of this compound. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines through mechanisms that remain to be fully elucidated .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and activity.
  • Cell Signaling Pathways : It is hypothesized that this compound can modulate key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticonvulsantSignificant reduction in seizure frequency
AnticancerInhibition of cell proliferation in multiple lines
Receptor ModulationInteraction with GABA receptors
  • Anticonvulsant Study : A study published in Medicinal Chemistry Research evaluated various derivatives of this compound for their anticonvulsant properties using established animal models. Results indicated that certain derivatives exhibited significant anticonvulsant activity compared to traditional medications .
  • Anticancer Research : Investigations into the anticancer effects highlighted that this compound showed promising results against specific cancer cell lines, including those resistant to standard therapies. The study suggested further exploration into its mechanism of action and potential for development as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Crystallographic Differences

N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-acetamide
  • Substituents : Replaces the phenylpiperazinyl group with a trichloromethyl moiety.
  • Crystallography: Exhibits two molecules per asymmetric unit in its crystal lattice, unlike mono-molecule structures seen in simpler derivatives (e.g., 3-chlorophenyl analogues).
  • Electronic Effects : The trichloro group is strongly electron-withdrawing, which contrasts with the electron-rich phenylpiperazine in the target compound. This difference could influence reactivity and solid-state packing .
2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide
  • Substituents: Features a diethylamino group instead of phenylpiperazine and a 2,6-dimethylphenyl ring.
  • Physicochemical Properties: Higher molecular weight (234.33 g/mol) compared to the target compound (exact weight unlisted) due to the diethylamino group. The 2,6-dimethyl substitution may sterically hinder amide rotation, altering conformational flexibility .
Oxadixyl (N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide)
  • Application : Used as a systemic fungicide, highlighting the agrochemical utility of acetamides with heterocyclic substituents .
  • Structural Divergence: Incorporates a methoxy-oxazolidinyl group, which introduces both hydrogen-bond acceptor and donor sites, unlike the phenylpiperazine’s planar aromatic system in the target compound .
N-(3,5-Dimethylphenyl)-2-(6-Methoxy-4-oxoquinolin-1(4H)-yl)acetamide (9b)
  • Synthesis: Prepared via a similar route as the target compound, yielding 51% with UPLC-MS confirming a molecular ion peak at m/z 337.6 [M+H]+. The quinoline substituent introduces extended conjugation, as evidenced by NMR shifts (e.g., δ 7.92 ppm for quinoline protons) .
  • Contrast: The target compound’s phenylpiperazine group lacks the quinoline’s aromatic heterocycle, likely reducing π-π stacking interactions but improving solubility in polar solvents.
2-{4-[(E)-3-(4-Hydroxy-3,5-Dimethoxyphenyl)propenoyl]piperazin-1-yl}-N-isopropylacetamide
  • Modifications: Replaces the 4-phenyl group with a propenoyl-linked dimethoxyphenyl moiety.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Application/Notes Reference
Target Compound 3,5-dimethylphenyl, 4-phenylpiperazinyl ~353 (calculated) Research compound
N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-acetamide 3,5-dimethylphenyl, trichloro ~287 (calculated) Crystallography study
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-dimethylphenyl, diethylamino 234.33 Chemical reagent
Oxadixyl 2,6-dimethylphenyl, methoxy-oxazolidinyl ~279 (calculated) Pesticide
Quinoline Derivative (9b) 3,5-dimethylphenyl, 6-methoxyquinoline 337.6 (observed) Anticandidate with NMR data

Research Implications and Gaps

  • Structural Insights : The 3,5-dimethylphenyl group appears to favor asymmetric unit multiplicity in crystals, as seen in trichloro-acetamides . This could guide formulations requiring stable polymorphs.
  • Synthetic Optimization: The moderate yield (51%) for quinoline analogues suggests room for improving efficiency via catalyst screening or solvent optimization.

Biological Activity

N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a synthetic organic compound classified as a piperazine derivative. This compound has garnered attention for its potential pharmacological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure

The molecular formula of this compound is C20_{20}H25_{25}N3_{3}O. The compound features a piperazine ring and an acetamide moiety, contributing to its biological properties.

Synthesis

The synthesis typically involves the reaction of 3,5-dimethylaniline with 2-chloroacetyl chloride, followed by reaction with 4-phenylpiperazine. The key steps include:

  • Reagents : 3,5-dimethylaniline, 2-chloroacetyl chloride, 4-phenylpiperazine.
  • Solvents : Dichloromethane or other suitable organic solvents.
  • Conditions : Room temperature to reflux conditions, often using triethylamine as a base catalyst.

Pharmacological Properties

Research indicates that this compound exhibits a variety of biological activities:

  • Antidepressant Effects : The compound has been investigated for its potential as an antidepressant due to its interaction with serotonin receptors.
  • Anti-inflammatory Activity : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : It has shown promise in reducing pain responses in animal models .

The mechanism of action involves binding to specific receptors in the central nervous system. The compound may modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation and pain perception .

Case Studies

Several case studies have explored the efficacy of this compound in various biological assays:

  • In Vitro Studies : In vitro assays have demonstrated that the compound inhibits specific enzymes involved in inflammatory pathways.
  • Animal Models : In vivo studies using rodent models have shown significant reductions in pain behavior when administered at therapeutic doses.

Similar Compounds

Compound NameMolecular FormulaNotable Properties
N-(3,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)acetamideC20_{20}H25_{25}N3_{3}OSimilar antidepressant effects
N-(3,5-dimethylphenyl)-2-(4-ethylpiperazin-1-yl)acetamideC20_{20}H25_{25}N3_{3}OEnhanced analgesic activity
N-(3,5-dimethylphenyl)-2-(4-isopropylpiperazin-1-yl)acetamideC20_{20}H25_{25}N3_{3}OImproved receptor binding affinity

The unique substitution pattern on the piperazine ring of this compound influences its pharmacological profile compared to these similar compounds .

Q & A

Q. What synthetic methodologies are recommended for N-(3,5-dimethylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide?

The synthesis of this compound often involves coupling reactions between substituted phenylacetic acids and piperazine derivatives. For example, highlights its role as a key intermediate in efaproxiral synthesis, achieved via coupling of an amine (e.g., 4-phenylpiperazine) with a carboxylic acid precursor under sulfuryl fluoride (SO₂F₂) catalysis, yielding quantitative results . further details a protocol using para-hydroxyphenylacetic acid and 3,5-dimethylaniline, catalyzed by HATU or DCC, followed by purification via recrystallization to obtain the solid intermediate .

Q. How should researchers analyze the crystal structure and solid-state geometry of this compound?

X-ray crystallography is the gold standard. demonstrates that meta-substituents (e.g., methyl groups) significantly influence crystal packing and lattice parameters. For asymmetric units, ensure data collection at room temperature and use software like SHELX for structure refinement. Note that electron-withdrawing groups (e.g., nitro) may alter torsional angles and hydrogen-bonding networks .

Q. What analytical techniques are critical for identification and purity assessment?

  • Mass Spectrometry (MS): Exact mass determination (e.g., 255.32 g/mol for the efaproxiral intermediate) using high-resolution MS (HRMS) ensures molecular identity .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves substituent positions (e.g., dimethylphenyl vs. piperazinyl protons) .
  • UV/Vis Spectroscopy: λmax values (e.g., 255 nm) confirm chromophore presence .
  • HPLC: Purity ≥98% is achievable with C18 columns and acetonitrile/water gradients .

Q. What safety protocols are essential for handling this compound?

  • Storage: Store at -20°C in airtight containers to prevent decomposition .
  • Exposure Mitigation: Use PPE (gloves, goggles) and fume hoods. In case of skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
  • Stability: Monitor for decomposition under light or humidity using TLC or HPLC .

Advanced Research Questions

Q. How do substituents on the aryl or piperazinyl groups affect pharmacological activity?

Structure-activity relationship (SAR) studies suggest:

  • Meta-Substituents: Electron-donating groups (e.g., -CH₃) enhance lipophilicity and membrane permeability, as seen in efaproxiral’s cholesterol-lowering activity .
  • Piperazine Modifications: Substituting phenylpiperazine with hydrophilic groups (e.g., -OH) may alter receptor binding kinetics. shows acetamide derivatives with chloro/methoxy groups exhibit pesticidal activity, indicating substituent-dependent bioactivity .

Q. How can researchers resolve contradictions in synthetic yield data across studies?

  • Variable Optimization: Compare reaction conditions (e.g., SO₂F₂ vs. HATU catalysis) and solvent systems (DMF vs. THF) .
  • Byproduct Analysis: Use LC-MS to identify side products (e.g., unreacted aniline or dimerization species).
  • Reproducibility: Standardize stoichiometry (1:1.2 molar ratio of acid to amine) and monitor reaction progress via in-situ IR .

Q. What is the compound’s stability under varying pH and temperature conditions?

  • Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition above 180°C (mp 186–187°C) .
  • pH Sensitivity: Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 3–9). notes stability under recommended storage (-20°C) but lacks data on hydrolytic degradation .

Q. How does this compound interact with biological targets, and what assays are suitable for validation?

  • Target Identification: Use computational docking (AutoDock Vina) with proteins like HMG-CoA reductase, linked to efaproxiral’s mechanism .
  • In Vitro Assays: Measure IC₅₀ values via enzyme inhibition assays (e.g., cholesterol biosynthesis pathways).
  • Metabolite Tracking: Radiolabel the acetamide moiety (¹⁴C) and monitor hepatic metabolism using LC-MS/MS .

Methodological Notes

  • Data Contradictions: Cross-validate crystallographic data () with computational models (DFT) to resolve discrepancies in bond lengths/angles.
  • Advanced Purification: Employ preparative HPLC with chiral columns for enantiomeric resolution if stereoisomers are suspected .
  • Toxicology Gaps: Prioritize Ames tests and acute toxicity studies (OECD guidelines) if biological applications are pursued .

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